molecular formula C18H24N2O4S B2968565 (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 1448036-84-7

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2968565
CAS No.: 1448036-84-7
M. Wt: 364.46
InChI Key: RGTSRUDCDMMQGI-UHFFFAOYSA-N
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Description

The compound (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is an organic molecule composed of various functional groups

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Similarly, pyrrolidine, another component of this compound, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological responses.

Biochemical Pathways

It’s known that indole derivatives can affect a wide range of biological activities . For instance, leukotrienes, which are proinflammatory lipid mediators, are synthesized by the conversion of arachidonic acid to LTA4 by the enzyme 5-lipoxygenase (5-LO) in the presence of 5-LO-activating protein (FLAP) . This suggests that the compound may influence similar biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone often involves multiple steps:

  • Formation of the tert-butylsulfonyl pyrrolidine moiety: : This typically involves the reaction of tert-butylsulfonyl chloride with pyrrolidine under basic conditions.

  • Synthesis of 6-methoxy-1H-indole: : Starting from an appropriate precursor, this involves cyclization under acidic conditions.

  • Coupling reaction: : The final step involves coupling the two fragments using reagents such as carbodiimides under mild heating.

Industrial Production Methods: While specific industrial methods may vary, the general approach involves batch processing under controlled environments to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the ketone group, resulting in the formation of alcohols.

  • Substitution: : Halogenation or nitration can occur on the indole ring under specific conditions.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed:
  • Oxidation: : Methoxy indole carboxylic acid

  • Reduction: : Methoxy indole alcohol

  • Substitution: : Bromo or nitro derivatives of the methoxy indole ring

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.

  • Studied for its reactivity and stability under various conditions.

Biology:
  • Investigated for potential therapeutic properties due to its complex structure.

  • Examined for its binding affinity to certain biological targets.

Medicine:
  • Explored for its anti-inflammatory and analgesic properties.

Industry:
  • Utilized in the production of specialty chemicals.

  • Studied for potential use in materials science.

Comparison with Similar Compounds

Similar Compounds:

  • (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone

  • (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-chloro-1H-indol-2-yl)methanone

  • (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-hydroxy-1H-indol-2-yl)methanone

Uniqueness:
  • The specific substitution pattern on the indole ring offers unique reactivity and potential biological activity.

  • The combination of tert-butylsulfonyl and methoxy groups enhances its stability and bioavailability.

Feel free to delve deeper into any of these sections or explore further details about the compound!

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-18(2,3)25(22,23)14-7-8-20(11-14)17(21)16-9-12-5-6-13(24-4)10-15(12)19-16/h5-6,9-10,14,19H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTSRUDCDMMQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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